molecular formula C31H26N2O4 B12537749 1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione CAS No. 142153-84-2

1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione

Cat. No.: B12537749
CAS No.: 142153-84-2
M. Wt: 490.5 g/mol
InChI Key: MXHVSWKZQRJXSF-UHFFFAOYSA-N
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Description

1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione is a complex organic compound known for its unique spiro structure. This compound is characterized by the presence of two phenoxyphenyl groups and a diazaspiro nonane core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the diazaspiro nonane core, followed by the introduction of phenoxyphenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include phenol derivatives and amines, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Phenol derivatives, amines, palladium or copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Known for its use in curing diglycidylether of bisphenol A.

    Spirodilactone: Another spiro compound with similar structural features.

Uniqueness

1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione stands out due to its unique combination of phenoxyphenyl groups and diazaspiro nonane core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

142153-84-2

Molecular Formula

C31H26N2O4

Molecular Weight

490.5 g/mol

IUPAC Name

1,6-bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione

InChI

InChI=1S/C31H26N2O4/c34-29-19-21-31(32(29)23-11-15-27(16-12-23)36-25-7-3-1-4-8-25)22-20-30(35)33(31)24-13-17-28(18-14-24)37-26-9-5-2-6-10-26/h1-18H,19-22H2

InChI Key

MXHVSWKZQRJXSF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)N2C3=CC=C(C=C3)OC4=CC=CC=C4)N(C1=O)C5=CC=C(C=C5)OC6=CC=CC=C6

Origin of Product

United States

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